methyl 3-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 3-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C20H19N3O5S and its molecular weight is 413.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.10454189 g/mol and the complexity rating of the compound is 658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on the available literature.
- Molecular Formula : C20H19N3O5S
- Molecular Weight : 413.4 g/mol
- CAS Number : 1040677-03-9
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of compounds related to this compound. For instance:
- In vitro Studies : Research indicates that derivatives of tetrahydroquinazoline exhibit significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted a derivative's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications in the side chains can enhance potency against resistant bacterial strains .
Anticancer Activity
The compound has shown promise in anticancer research:
- Mechanism of Action : It is suggested that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Specifically, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
- Clinical Trials : Preliminary trials with related compounds have indicated a reduction in tumor size in animal models when treated with these derivatives, particularly against breast and colon cancers .
Anti-inflammatory Properties
Research has also pointed to anti-inflammatory effects:
- Cytokine Modulation : Studies have shown that the compound can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
- Animal Models : In vivo studies have demonstrated that administration leads to decreased inflammation markers and improved clinical scores in models of induced inflammation .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for its therapeutic application:
Parameter | Value |
---|---|
Absorption | Rapidly absorbed |
Bioavailability | High (estimated >70%) |
Metabolism | Hepatic |
Half-life | 5–8 hours |
Excretion | Renal |
Properties
IUPAC Name |
methyl 3-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-27-16-6-4-3-5-13(16)10-21-17(24)11-23-18(25)14-8-7-12(19(26)28-2)9-15(14)22-20(23)29/h3-9H,10-11H2,1-2H3,(H,21,24)(H,22,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWKDRRGFAFBGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.